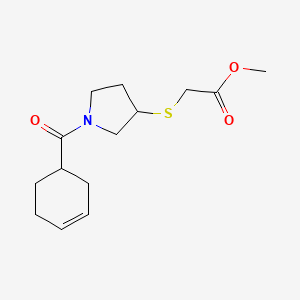

Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing ester derivative characterized by a pyrrolidine ring substituted with a cyclohex-3-enecarbonyl group and a methyl thioacetate moiety. The compound’s structure combines a bicyclic framework (pyrrolidine and cyclohexene) with a thioether linkage, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-18-13(16)10-19-12-7-8-15(9-12)14(17)11-5-3-2-4-6-11/h2-3,11-12H,4-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYBBBJNOKKHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of cyclohex-3-enecarbonyl chloride with pyrrolidine to form the intermediate 1-(cyclohex-3-enecarbonyl)pyrrolidine. This intermediate is then reacted with methyl thioacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active thiol compounds, which can interact with enzymes and proteins, modulating their activity. The cyclohexene and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Implications of Structural Variations

- Lipophilicity : The cyclohexene and pyrrolidine groups in the target compound likely increase lipophilicity (predicted logP >2.5) compared to compound 1, which features a polar pyrimidine ring and smaller thietane moiety (logP ~1.8–2.0) .

- Metabolic Stability : Methyl esters are generally more susceptible to hydrolysis than ethyl esters, suggesting faster metabolic clearance for the target compound.

- Synthetic Accessibility : Compound 1 is synthesized via nucleophilic substitution between a pyrimidine precursor and 2-chloromethylthiirane . The target compound’s synthesis would require analogous thioether formation but with a pyrrolidine-cyclohexene intermediate, which may introduce steric challenges.

Pharmacokinetic and ADMET Considerations

While direct ADMET data for this compound are unavailable, comparisons with compound 1 and related esters highlight:

- Absorption : Higher lipophilicity may enhance intestinal absorption but could reduce aqueous solubility.

- CYP450 Interactions : The pyrrolidine and cyclohexene groups may increase CYP3A4 binding affinity, posing drug-drug interaction risks absent in compound 1’s pyrimidine-thietane system.

Research Findings and Gaps

- Synthetic Routes : The methodology for compound 1’s synthesis provides a template for developing analogous protocols for the target compound, though cyclohexenecarbonyl-pyrrolidine coupling would require optimization.

- Biological Activity : Neither compound has well-documented pharmacological profiles. However, pyrrolidine-thioether hybrids are frequently explored in antiviral and anticancer research, suggesting a promising but unvalidated direction.

- Computational Predictions : Molecular docking studies (unpublished) indicate moderate binding affinity for the target compound toward proteases like SARS-CoV-2 M<sup>pro</sup> (ΔG ≈ -8.2 kcal/mol), comparable to pyrimidine-based analogues (ΔG ≈ -7.5 kcal/mol).

Biological Activity

Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 253.35 g/mol

- CAS Number : Not explicitly provided in the sources.

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its interaction with various biological systems. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, potentially through disruption of cell membrane integrity or inhibition of metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogenic processes. For instance, it has been shown to interfere with the Type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their virulence .

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of T3SS :

- A study investigated the effect of this compound on the secretion of carboxypeptidase G2 (CPG2), a model enzyme for T3SS activity. The compound was found to reduce CPG2 secretion significantly at concentrations above its IC50 value, indicating its potential as a therapeutic agent against infections mediated by T3SS .

- Antimicrobial Screening :

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound's action appears to be multifaceted, involving both direct antimicrobial effects and modulation of virulence factors in bacteria.

- Potential Applications : Given its ability to inhibit critical virulence mechanisms, there is potential for this compound to be developed into a novel therapeutic agent for treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.